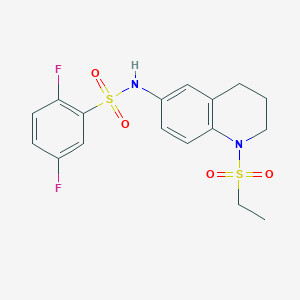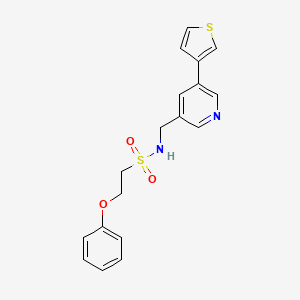
2-phenoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)ethanesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as PTP1B inhibitor and has been found to have a significant impact on metabolic disorders.
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various biological targets, such as enzymes and receptors, influencing their activity and function .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in the targets’ activity, which can result in various biological effects .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to downstream effects that can impact cellular functions .
Result of Action
Similar compounds have been shown to induce various nuclear features such as chromatin fragmentation and condensation, nuclei condensation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-phenoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)ethanesulfonamide in lab experiments is its specificity for PTP1B inhibition. This compound has been optimized to have high selectivity for PTP1B, which reduces the risk of off-target effects. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-phenoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)ethanesulfonamide. One area of interest is the development of more potent and selective PTP1B inhibitors. Another direction is the investigation of the long-term effects of PTP1B inhibition on metabolic disorders. Additionally, the use of this compound in combination with other therapies for the treatment of metabolic disorders is an area of active research. Finally, the investigation of the effects of this compound on other signaling pathways and physiological systems is an area of potential exploration.
Conclusion:
In conclusion, 2-phenoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)ethanesulfonamide is a compound with significant potential for the treatment of metabolic disorders. Its mechanism of action involves the inhibition of PTP1B activity, which leads to improved insulin signaling and glucose uptake. While there are some limitations to its use in lab experiments, its specificity and selectivity for PTP1B inhibition make it a promising compound for further study. Future research directions include the development of more potent and selective PTP1B inhibitors, investigation of long-term effects, and exploration of its effects on other physiological systems.
Synthesemethoden
The synthesis method of 2-phenoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)ethanesulfonamide involves the reaction of 5-(thiophen-3-yl)pyridin-3-amine with 2-bromoethanesulfonyl chloride in the presence of a base. The reaction results in the formation of the desired compound. This method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-phenoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)ethanesulfonamide has been extensively studied for its potential applications in the treatment of metabolic disorders such as obesity, type 2 diabetes, and insulin resistance. This compound has been found to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling. Inhibition of PTP1B activity leads to increased insulin sensitivity and glucose uptake, which can help in the management of metabolic disorders.
Eigenschaften
IUPAC Name |
2-phenoxy-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c21-25(22,9-7-23-18-4-2-1-3-5-18)20-12-15-10-17(13-19-11-15)16-6-8-24-14-16/h1-6,8,10-11,13-14,20H,7,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQMBQGXVIWMLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCS(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)ethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methyl-4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2774264.png)
![N-(3,4-dimethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2774265.png)
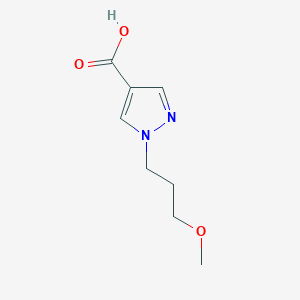
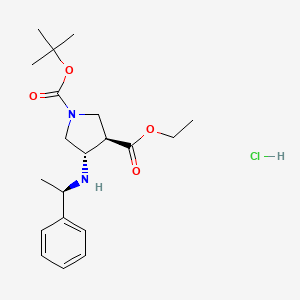
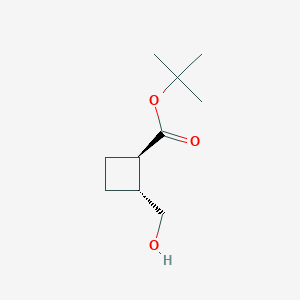

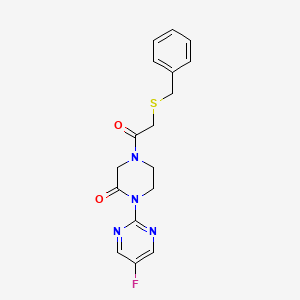
![5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2774279.png)

![Methyl 6-acetyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2774282.png)
![2-{[1-(2-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2774283.png)
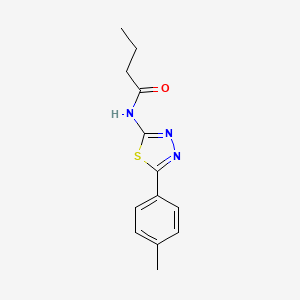
![1-[(4-fluorophenyl)methyl]-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)
